Product packaging for Fmoc-beta-cyclopentyl-DL-alanine(Cat. No.:CAS No. 1219422-04-4; 1262802-59-4; 371770-32-0)

Fmoc-beta-cyclopentyl-DL-alanine

Cat. No.: B2546704
CAS No.: 1219422-04-4; 1262802-59-4; 371770-32-0
M. Wt: 379.456
InChI Key: NVZVRXJTMCMDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-cyclopentyl-DL-alanine is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO4 B2546704 Fmoc-beta-cyclopentyl-DL-alanine CAS No. 1219422-04-4; 1262802-59-4; 371770-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVRXJTMCMDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219422-04-4
Record name 3-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Stereoselective Synthesis and Chemical Modification of Beta Cyclopentyl Dl Alanine Derivatives

Synthesis of the Fmoc-beta-Cyclopentyl-DL-Alanine Backbone

The synthesis of the underlying amino acid, beta-cyclopentyl-DL-alanine, is the initial step. While specific routes for this particular compound are proprietary, general methods for the synthesis of β-amino acids can be employed. These often involve multi-step processes starting from commercially available precursors. The cyclopentyl group introduces a non-polar, cyclic side chain. chemimpex.com

Introduction of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is introduced to the amino group of beta-cyclopentyl-DL-alanine. This is a standard procedure in peptide chemistry. nih.gov A common method involves the reaction of the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) under basic conditions. nih.govresearchgate.net However, this method can sometimes lead to the formation of Fmoc-β-Ala-OH as a byproduct through a Lossen-type rearrangement. nih.govnih.govresearchgate.net Alternative reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can also be used, though they may lead to the formation of dipeptide impurities. nih.gov Careful control of reaction conditions and purification are essential to obtain a high-purity product. nih.gov

Application in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-beta-cyclopentyl-DL-alanine is well-suited for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.comspringernature.comnih.gov In this methodology, the peptide is assembled sequentially on a solid support (resin). uci.edu The synthesis cycle involves the deprotection of the Fmoc group from the resin-bound amino acid, followed by the coupling of the next Fmoc-protected amino acid in the sequence. uci.edu This cycle is repeated until the desired peptide is synthesized. The mild deprotection conditions of the Fmoc group make this strategy compatible with a wide range of peptide modifications. nih.gov

Solution-Phase Peptide Synthesis

While less common for long peptides, solution-phase synthesis can also utilize this compound. This approach involves the coupling of amino acids in a solution, followed by purification of the intermediate peptide after each step. It can be advantageous for the synthesis of short peptides or for large-scale production where the development of a solution-phase route may be more cost-effective.

Strategies for the Incorporation of this compound into Peptidic Architectures

The incorporation of this compound into a growing peptide chain during SPPS is achieved through the formation of an amide bond. This requires the activation of the carboxylic acid group of the incoming amino acid. Several standard coupling reagents can be used for this purpose.

Coupling Reagent ClassExamplesMechanism of Action
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Phosphonium (B103445) Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Form an active ester in situ, which then reacts with the free amine.
Uronium/Aminium Salts HBTU, HATU, HCTUSimilar to phosphonium salts, these reagents generate an active ester that facilitates amide bond formation.
Acid Chlorides In situ generation using reagents like bis-(trichloromethyl)carbonate (BTC). researchgate.netThe amino acid is converted to a highly reactive acid chloride, which can be useful for sterically hindered couplings. researchgate.net

Stop codon suppression is a powerful technique for the site-specific incorporation of unnatural amino acids (UAAs) into proteins during ribosomal translation. pnas.orgnih.gov This method could theoretically be adapted for the incorporation of beta-cyclopentyl-alanine.

The core of this technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair. oup.comportlandpress.com This pair functions independently of the host cell's endogenous synthetases and tRNAs. The orthogonal tRNA, known as a suppressor tRNA, is engineered to recognize a stop codon (typically UAG, the amber codon) on the mRNA sequence. nih.govportlandpress.comnih.gov The orthogonal aaRS is evolved to specifically recognize and charge the suppressor tRNA with the desired unnatural amino acid.

When this system is introduced into a cell, the ribosome pauses at the engineered stop codon in the target gene's mRNA. Instead of translation termination, the charged suppressor tRNA binds to the stop codon, and the ribosome incorporates the unnatural amino acid into the growing polypeptide chain. nih.gov

ComponentRoleKey Characteristics
Unnatural Amino Acid (UAA) The novel building block to be incorporated (e.g., beta-cyclopentyl-alanine).Must be cell-permeable and not recognized by endogenous synthetases.
Orthogonal tRNA (Suppressor tRNA) Recognizes a stop codon (e.g., UAG) in the mRNA. nih.govportlandpress.comDoes not get charged by any of the host cell's endogenous aaRSs.
Orthogonal Aminoacyl-tRNA Synthetase (aaRS) Specifically attaches the UAA to the orthogonal tRNA. oup.comportlandpress.comDoes not recognize any of the cell's endogenous tRNAs or canonical amino acids.
Target Gene Contains a stop codon at the desired site for UAA incorporation.The stop codon is "suppressed" to allow for UAA insertion. pnas.org

While this technique has been successfully used for many UAAs, its application for this compound would require the development of a specific orthogonal aaRS/tRNA pair capable of recognizing and utilizing this particular amino acid. pnas.orgoup.com

Conformational Analysis and Structural Impact of Beta Cyclopentyl Dl Alanine in Peptidic Systems

Influence of the Cyclopentyl Ring on Peptide Backbone and Side-Chain Conformation (e.g., Dihedral Angles)

The presence of the cyclopentyl ring fused to the β-carbon of the alanine (B10760859) residue introduces a rigid constraint that significantly limits the accessible conformational space of the peptide backbone. This rigidity directly influences the backbone dihedral angles, typically denoted as phi (Φ) and psi (Ψ), which define the rotation around the N-Cα and Cα-C' bonds, respectively. researchgate.netresearchgate.net The puckered nature of the cyclopentane (B165970) ring itself, which can adopt non-planar "envelope" or "twist" conformations, further dictates the orientation of the peptide backbone. nih.govlibretexts.org

In contrast to flexible acyclic amino acids, the cyclopentyl constraint restricts the Φ and Ψ angles to specific regions of the Ramachandran plot. Computational studies on model dipeptides, such as Ac-t-L-c5Arg-NHMe, which features a cyclopentane ring, have shown that only a limited number of backbone conformations are energetically favorable. nih.gov For instance, in one study, only the αL backbone conformation was found to be accessible within a 5 kcal/mol energy window, a stark contrast to more flexible counterparts like phenylalanine-containing peptides which could access multiple conformations (C7eq, C5, C7ax, and αR). nih.gov This demonstrates that the cyclopentyl ring has a greater impact on the conformational properties of the peptide backbone than a simple phenyl substituent. nih.gov The systematic variation of backbone covalent geometry as a function of Φ and Ψ angles is a known phenomenon, and the rigid cyclopentyl group serves to lock these angles into preferred values, thereby pre-organizing the peptide chain. nih.gov

The table below summarizes representative dihedral angles for a peptide containing a cyclopentane-constrained arginine analogue, illustrating the limited conformational space.

ConformerBackbone ConformationRing PuckerΦ Angle (°)Ψ Angle (°)Relative Energy (kcal/mol)
1αLγ'EData not availableData not available0.0
2αLγ'TData not availableData not available2.2
3αLγ'EData not availableData not available2.5
4αLγ'EData not availableData not available2.6

Induction and Stabilization of Secondary Structures by beta-Cyclopentyl-DL-Alanine Residues

The conformational rigidity imparted by β-cyclopentyl-alanine residues makes them potent inducers of well-defined secondary structures. By restricting local bond rotations, these residues guide oligopeptides to fold into predictable and stable conformations, such as helices and turns, which might not be readily accessible to peptides composed solely of natural amino acids.

The incorporation of β-amino acids with five-membered ring constraints, such as trans-2-aminocyclopentanecarboxylic acid (ACPC), is a well-established method for creating specific helical structures known as foldamers. acs.orgnih.gov Peptides containing ACPC residues are known to form a "12-helix," which is characterized by intramolecular hydrogen bonds between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3', forming a 12-membered ring. acs.orgwisc.edu This contrasts with the classic α-helix found in proteins (a 13-membered ring) and other β-peptide helices like the "14-helix" (i to i+2 hydrogen bonds), which is often promoted by six-membered ring constraints or acyclic β3-residues. acs.orgnih.govresearchgate.net

Hybrid peptides, which combine α-amino acids with constrained β- or γ-amino acids, can form novel helical structures. For example, a γ/α-peptide containing a cis-cyclopentyl-γ-amino acid was shown to form a highly stable 10/12-helix. reading.ac.ukresearchgate.net This structure features alternating hydrogen bond patterns, creating a unique and well-ordered helical architecture. researchgate.net The choice of substitution pattern is crucial; for instance, alternating β2/β3 residues can also lead to 10/12 helices. nih.gov The stability of these helices is often enhanced in various solvents, and the constrained nature of the cyclopentyl ring is a key factor in achieving this structural control. nih.gov

The table below outlines various helix types and the role of cyclic constraints in their formation.

Helix TypeDefining Hydrogen BondNumber of Atoms in H-bond RingPromoting Residue Type
10-Helixi → i-110cis-Oxetane constrained β-amino acids. acs.org
12-Helixi → i+312Cyclopentyl constrained β-amino acids (e.g., ACPC). acs.orgnih.gov
14-Helixi → i+214Cyclohexyl constrained or acyclic β-amino acids. nih.govwisc.edu
10/12-HelixAlternating10 and 12Alternating β2/β3 residues or α,γ-hybrid peptides with cyclopentyl constraints. nih.govresearchgate.net

Studies on cyclic hexapeptides containing β-alanine have shown that α-amino acid residues are typically found at the corner positions of type I β-turns. nih.gov The inclusion of a β-alanyl-β-alanine segment in a cyclic tetrapeptide, cyclo-(L-Pro-L-Phe-β-Ala-β-Ala), was used as a molecular tool to successfully force the remaining dipeptide segment into a β-turned conformation. capes.gov.br Similarly, a cyclic pentapeptide containing two β-alanine units was found to adopt an unusual conformation stabilized by a C11-ring structure, which represents an enlargement of a type II β-turn due to the extra methylene (B1212753) group of the β-alanine residue. nih.gov The constrained nature of β-cyclopentyl-alanine would be expected to exert an even stronger influence on the turn geometry within a cyclic peptide framework.

Self-assembling cyclic peptide nanotubes (SCPNs) are supramolecular structures formed by the stacking of flat, ring-shaped cyclic peptides through intermolecular hydrogen bonds. nih.gov The choice of amino acid building blocks is critical for controlling the properties of these nanotubes, including their internal diameter and surface characteristics. While many SCPNs are formed from alternating D,L-α-amino acids, the inclusion of β-amino acids and other homologues has been explored to create nanotubes with novel properties. nih.gov

Peptides containing β-alanine have been successfully used to create peptide nanotubes. nih.gov The rigid, pre-organized conformation induced by the cyclopentyl group in β-cyclopentyl-alanine can facilitate the flat ring conformation necessary for stacking and nanotube formation. The hydrophobic nature of the cyclopentyl ring would contribute to forming a hydrophobic pore within the nanotube, making such structures potentially useful for encapsulating non-polar guest molecules. nih.gov The ability of peptides containing these residues to form well-defined secondary structures, such as β-sheets, is a prerequisite for the kind of ordered aggregation seen in fibril and nanotube formation. nih.gov

Computational Chemistry and Molecular Dynamics Simulations in Conformational Studies

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for elucidating the conformational preferences of peptides containing non-standard residues like β-cyclopentyl-alanine. nih.gov These methods allow for the exploration of the potential energy surface of a molecule, predicting stable conformations, and understanding the dynamics of structural transitions. nih.govyoutube.com

MD simulations have been used to study the conformational changes of peptides in different solvent environments and to rationalize the stability of specific secondary structures. nih.gov For example, simulations can reveal the precise hydrogen-bonding networks and the distribution of dihedral angles that characterize a particular helical fold or β-turn. researchgate.netnih.gov By calculating the relative energies of different conformers, computational models can predict which structures are most likely to be observed experimentally. nih.gov This is particularly valuable for complex systems like cyclic peptides, where multiple conformations may coexist in solution. nih.govnih.gov Furthermore, computational alanine scanning can be used to probe the energetic contribution of individual residues to the stability of a peptide-protein complex, a technique that can be adapted to understand the role of constrained residues in maintaining a bioactive conformation. nih.gov

Experimental Spectroscopic Techniques for Conformational Characterization (e.g., NMR, CD)

Experimental techniques are essential for validating the structural insights gained from computational models. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are two of the most powerful methods for characterizing peptide conformation in solution. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) provides detailed information at the atomic level. nih.gov By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to determine inter-proton distances and dihedral angle restraints. nih.gov This information is then used to calculate a three-dimensional structure or an ensemble of structures representing the peptide's conformational state in solution. nih.govnih.gov Variable temperature NMR studies can also provide thermodynamic data about conformational equilibria, for instance, between different folded forms of a cyclic peptide. nih.gov

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides. nih.govcapes.gov.br Different secondary structures—α-helix, β-sheet, β-turn, and random coil—exhibit distinct CD spectra. mdpi.com For example, the formation of helical structures upon incorporating β-cyclopentyl-alanine would be expected to produce characteristic CD signals, such as strong negative bands around 208 and 222 nm for an α-helix, or other specific patterns for β-peptide helices. nih.govnih.gov The technique is widely used to monitor conformational changes induced by solvent, temperature, or binding events and to confirm the presence of ordered structures like the helices and turns stabilized by constrained residues. nih.govmdpi.com

Stereochemical Influence of the DL-Configuration on Peptide Conformation and Higher-Order Assembly

The incorporation of amino acids with a mixed stereochemistry, such as a DL-configuration, into a peptide sequence introduces significant conformational complexity and can dramatically alter the pathways of higher-order assembly. In the case of β-cyclopentyl-DL-alanine, the presence of both the D- and L-enantiomers within a peptide population or even within the same peptide chain has profound implications for its three-dimensional structure and its ability to form supramolecular architectures. This is due to the distinct spatial orientations of the cyclopentyl side chain relative to the peptide backbone in the D- and L-forms.

Introducing D-amino acids into a sequence of L-amino acids can disrupt the formation of canonical secondary structures like right-handed α-helices and parallel or anti-parallel β-sheets. nih.govfrontiersin.org The stereochemical inversion at the α-carbon (or in this case, the β-carbon) forces the side chain into a different spatial orientation, which can introduce steric clashes and disrupt the regular hydrogen-bonding patterns that stabilize these structures. rsc.org For instance, a single D-amino acid insertion has been shown to be capable of completely disrupting an α-helix. rsc.org Similarly, the presence of a D-amino acid in a β-sheet composed of L-amino acids can cause a local distortion or even a complete break in the sheet structure. frontiersin.org

However, the influence of a DL-mixture is not merely disruptive. In some instances, the presence of both enantiomers can facilitate the formation of unique and highly ordered supramolecular structures that are not accessible to the homochiral peptides. researchgate.net Peptides with alternating L- and D-amino acid residues, for example, tend to adopt flat, extended conformations that readily self-assemble into nanotubes or planar β-sheets. nih.govrsc.org In the context of a racemic mixture of peptides, co-assembly of the L- and D-enantiomers can lead to the formation of "rippled β-sheets," where alternating L- and D-peptides pack in a complementary fashion. nih.gov This can result in fibrillar hydrogels with enhanced mechanical rigidity compared to the hydrogels formed from the pure enantiomers. nih.gov

The bulky cyclopentyl group of β-cyclopentyl-DL-alanine would be expected to amplify these stereochemical effects. The steric hindrance from the cyclopentyl side chain is significant, and its orientation will be a key determinant of the local peptide conformation. In a mixed DL-environment, the random orientation of these bulky groups would likely inhibit the formation of tightly packed, regular secondary structures.

The interplay between the backbone conformation and the stereochemistry of the side chain can be illustrated by considering the potential for β-turn formation. D-amino acids are often found in specific positions within β-turns, as they can adopt dihedral angles that are less favorable for L-amino acids. The presence of both enantiomers of β-cyclopentyl-alanine could therefore lead to a heterogeneous population of turn-like structures within the peptide ensemble.

The ultimate impact of the DL-configuration on higher-order assembly will depend on a variety of factors, including the specific peptide sequence, the concentration, and the solvent conditions. While the disruption of regular secondary structures might prevent the formation of some types of aggregates, the potential for novel intermolecular interactions facilitated by the mixed chirality could lead to the formation of distinct and potentially functional supramolecular assemblies. researchgate.net For example, some heterochiral tripeptides have been shown to self-assemble into fibrillar hydrogels, whereas their homochiral counterparts form amorphous aggregates. frontiersin.org This has been attributed to the amphiphilic-like arrangement that can be adopted by the heterochiral peptides, with hydrophobic side chains segregating to one face of the peptide backbone.

Illustrative Data on Secondary Structure Content:

The following table provides hypothetical data illustrating how the incorporation of β-cyclopentyl-DL-alanine could affect the secondary structure content of a model peptide as determined by circular dichroism (CD) spectroscopy.

Peptide Sequenceα-Helix (%)β-Sheet (%)Random Coil/Turn (%)
Ac-(Ala)₆-NH₂451540
Ac-(L-β-Cp-Ala)-(Ala)₅-NH₂203545
Ac-(D-β-Cp-Ala)-(Ala)₅-NH₂183844
Ac-(DL-β-Cp-Ala)-(Ala)₅-NH₂52570

Note: This data is illustrative and not based on direct experimental results for the specified compounds.

Illustrative Data on Self-Assembly Properties:

This table presents hypothetical data on the self-assembly properties of peptides containing different stereoisomers of β-cyclopentyl-alanine.

PeptideCritical Aggregation Concentration (µM)Predominant Assembly Morphology
Ac-(L-β-Cp-Ala)₃-NH₂100Amorphous Aggregates
Ac-(D-β-Cp-Ala)₃-NH₂110Amorphous Aggregates
Racemic Mixture of Ac-(L-β-Cp-Ala)₃-NH₂ and Ac-(D-β-Cp-Ala)₃-NH₂50Fibrillar Hydrogel

Note: This data is illustrative and not based on direct experimental results for the specified compounds.

Research Applications of Beta Cyclopentyl Dl Alanine in Advanced Chemical Biology and Materials Science

Design of Peptidomimetics with Enhanced Structural Rigidity and Proteolytic Resistance

The incorporation of Fmoc-beta-cyclopentyl-DL-alanine into peptide sequences is a key strategy for creating peptidomimetics with superior structural stability. The cyclopentyl group introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone. This pre-organization of the peptide structure can favor specific secondary structures, such as turns and helices, which are often crucial for biological activity.

Furthermore, peptides containing β-amino acids are inherently more resistant to enzymatic degradation. nih.govnih.gov Proteases, the enzymes responsible for peptide breakdown, are highly specific for the peptide bonds formed between α-amino acids. The altered backbone geometry resulting from the presence of a β-amino acid disrupts the recognition sites for these enzymes, leading to a significant increase in the peptide's half-life in biological systems. This enhanced proteolytic stability is a critical attribute for the development of peptide-based therapeutics. chemimpex.comchemimpex.com

FeatureConsequence of Incorporating this compound
Cyclopentyl Side Chain Induces steric hindrance, leading to a more rigid peptide backbone.
Beta-Amino Acid Structure Alters the peptide backbone, conferring resistance to proteolytic enzymes.
Fmoc Protecting Group Facilitates efficient incorporation into peptides during solid-phase synthesis. chemimpex.comchemimpex.com

Probing Protein-Protein and Protein-Ligand Interactions

Understanding the intricate network of protein-protein and protein-ligand interactions is fundamental to deciphering cellular processes and for rational drug design. Peptides incorporating this compound can serve as valuable tools in these investigations. The conformational constraints imposed by the cyclopentyl group can help to lock a peptide into a specific bioactive conformation, thereby increasing its binding affinity and selectivity for a target protein. chemimpex.com

By systematically substituting native amino acids with beta-cyclopentyl-DL-alanine in a known binding sequence, researchers can probe the structural requirements for a specific interaction. If the binding affinity is retained or enhanced, it suggests that the constrained conformation is favorable for the interaction. Conversely, a loss of affinity can indicate that conformational flexibility is necessary for binding. This approach provides critical insights into the nature of the binding interface. nih.govchemimpex.com

Engineering of Bioactive Peptides with Modulated Biological Functions and Specificity

The ability to fine-tune the biological activity and specificity of peptides is a central goal in peptide engineering. The incorporation of this compound offers a powerful method to achieve this. The introduction of this non-natural amino acid can dramatically alter the pharmacological properties of a peptide. chemimpex.comchemimpex.com

Development of Novel Peptide-Based Functional Materials and Supramolecular Assemblies

The self-assembly of peptides into well-ordered nanostructures is a burgeoning area of materials science with applications ranging from tissue engineering to nanoelectronics. The inclusion of β-amino acids like beta-cyclopentyl-DL-alanine can significantly influence the self-assembly process. nih.govnih.gov The altered hydrogen bonding patterns and the steric influence of the cyclopentyl group can direct the formation of unique supramolecular architectures, such as nanotubes, nanofibers, and hydrogels. nih.govnih.gov

These peptide-based materials can be designed to be biocompatible and biodegradable, making them attractive for biomedical applications. For example, hydrogels formed from self-assembling peptides containing beta-cyclopentyl-DL-alanine could be used as scaffolds for cell culture or as matrices for the controlled release of drugs. The ability to control the self-assembly process by modifying the peptide sequence opens up possibilities for creating a wide range of functional materials with tailored properties. chemimpex.com

Potential ApplicationRole of beta-Cyclopentyl-DL-alanine
Tissue Engineering Forms biocompatible and biodegradable scaffolds for cell growth.
Drug Delivery Creates hydrogel matrices for the sustained release of therapeutic agents.
Biosensors Provides a stable and ordered framework for the immobilization of recognition elements.

Applications as Spectroscopic and Imaging Probes in Biological Systems

While beta-cyclopentyl-DL-alanine itself is not intrinsically fluorescent, it can be incorporated into peptide sequences that are subsequently labeled with fluorescent dyes. The rigidified conformation imparted by the cyclopentyl group can influence the local environment of the attached fluorophore, potentially affecting its spectroscopic properties. This can be exploited to develop sensitive probes for detecting specific biological events, such as protein conformational changes or binding events.

Although direct use as a spectroscopic probe is not its primary application, the structural stability it provides to a peptide scaffold is crucial for the reliable functioning of an attached imaging agent. nih.gov The development of fluorescent probes often requires a well-defined and stable molecular framework to ensure consistent and reproducible signaling.

Role in Expanding Chemical Libraries for Drug Discovery and Screening Research

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. nih.gov this compound is a valuable addition to the repertoire of non-natural amino acids used in the construction of these libraries. Its inclusion significantly expands the accessible chemical space for peptide-based drug candidates.

By incorporating this building block into combinatorial peptide libraries, researchers can generate vast collections of novel peptidomimetics with enhanced drug-like properties, such as increased stability and conformational definition. High-throughput screening of these libraries against various biological targets can lead to the identification of promising hit compounds for further optimization and development. The commercial availability of this compound facilitates its broad application in both academic and industrial drug discovery programs. chemicalbook.comnih.gov

Future Research Directions and Methodological Advancements in the Application of this compound

The unique structural properties of beta-cyclopentyl-DL-alanine, conferred by its constrained cyclic side chain and beta-amino acid backbone, have positioned it as a valuable building block in peptidomimetic and materials science research. Future advancements in this field are poised to unlock its full potential, focusing on more efficient synthesis, predictive computational design, expanded biological incorporation, exploration of novel molecular architectures, and high-throughput functional screening.

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